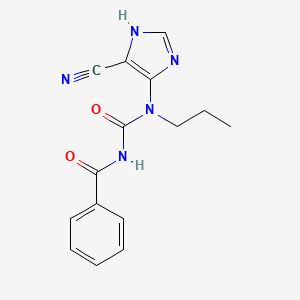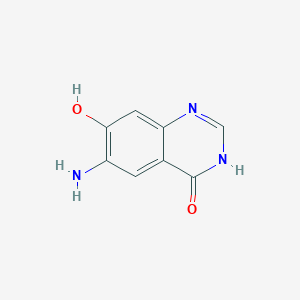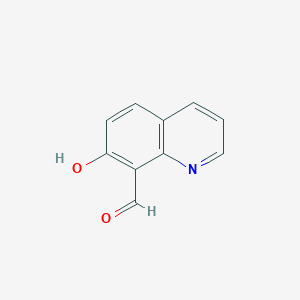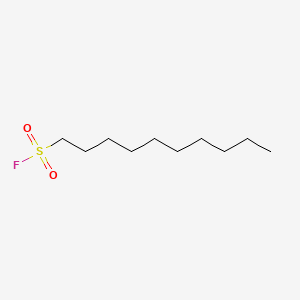
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is a compound that features an imidazole ring, a cyano group, and a benzamide moiety Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide typically involves the formation of the imidazole ring followed by the introduction of the cyano group and the benzamide moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydroxide, ammonia, water.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The benzamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
- N-((5-Cyano-1H-imidazol-4-yl)(ethyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(methyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(butyl)carbamoyl)benzamide
Uniqueness
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to its analogs .
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[(5-cyano-1H-imidazol-4-yl)-propylcarbamoyl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-2-8-20(13-12(9-16)17-10-18-13)15(22)19-14(21)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3,(H,17,18)(H,19,21,22) |
Clave InChI |
CNPPGKSPHOHFLC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(NC=N1)C#N)C(=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)







![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)
![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)

